molecular formula C7H4N2O5 B2410972 3,4-Dinitrobenzaldehyde CAS No. 35998-98-2

3,4-Dinitrobenzaldehyde

Cat. No. B2410972
CAS RN: 35998-98-2
M. Wt: 196.118
InChI Key: HWEAXMDJIUCDRB-UHFFFAOYSA-N
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Description

3,4-Dinitrobenzaldehyde is a research chemical with the CAS number 35998-98-2 . It has a molecular weight of 196.12 . It is used in the preparation of unsaturated carboxamides for the treatment of neuroinflammatory diseases .


Molecular Structure Analysis

The molecular formula of this compound is C7H4N2O5 . The average mass is 196.117 Da and the monoisotopic mass is 196.012024 Da .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 83 - 85°C . It has a density of 1.6±0.1 g/cm³, a boiling point of 401.2±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 65.2±3.0 kJ/mol, and the flash point is 218.6±18.7 °C .

Scientific Research Applications

Synthesis and Chemical Properties

3,4-Dinitrobenzaldehyde is primarily recognized for its role in various synthetic chemical processes. For instance, the compound has been utilized in the synthesis of substituted dinitrobenzaldehydes, which are valuable as synthetic precursors (Martin, Mercado, & Mayer, 2019). Moreover, it has been involved in amination reactions with liquid ammonia and potassium permanganate, leading to the formation of corresponding mono- or diamino-dinitrobenzenes (Szpakiewicz & Grzegożek, 2004).

Crystal Growth and Characterization

In materials science, 3,4-dimethoxybenzaldehyde-2,4-dinitroaniline, a compound related to this compound, has been synthesized and studied for its crystal properties. This research focuses on aspects such as single-crystal X-ray diffraction, FTIR and FT-Raman spectra, and optical properties, highlighting the potential of these materials in various applications (Jebin et al., 2021).

Thermal Analysis

The thermal properties of this compound have also been a subject of study. Calorimetric and thermal analyses have been performed to understand the compound's stability and behavior under different temperature conditions. These studies are essential for applications that require a thorough understanding of the compound's thermal stability (Wang et al., 2005).

Organic Syntheses

This compound has been a key player in various organic synthesis processes. Its utility in reactions such as the preparation of dihydropyridines, redox annulations, and nucleophilic aromatic substitutions underlines its versatility in synthetic chemistry. These reactions are crucial for creating compounds with potential pharmaceutical applications (Paul, Adili, & Seidel, 2019).

Environmental Interactions

Studies have also explored the environmental interactions of related compounds like 2,4-dinitrobenzaldehyde. For example, the influence of factors such as pH, temperature, and salinity on the photolysis of dinitrobenzaldehydes in seawater has been investigated, providing insights into the environmental fate of these compounds (Prak et al., 2013).

Safety and Hazards

3,4-Dinitrobenzaldehyde has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H312, and H332 . Precautionary statements include P260, P270, P280, and P402 + P404 .

properties

IUPAC Name

3,4-dinitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O5/c10-4-5-1-2-6(8(11)12)7(3-5)9(13)14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWEAXMDJIUCDRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35998-98-2
Record name 3,4-dinitrobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

One equivalent of 3,4-dinitrotoluene and 2 equivalents of N-bromosuccinimide in carbon tetrachloride is irradiated with a 500 W tungsten lamp for 4 hours. The mixture is filtered and the filtrated is shaken with a solution of aqueous potassium carbonate. The organic layer is evaporated in vacuo to give 3,4-dinitrobenzaldehyde.
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Synthesis routes and methods II

Procedure details

A solution of (3,4-dinitro-phenyl)-methanol (95.3 g, 481 mmol) in methylene chloride (500 mL) was added all at once to a suspension of pyridinium chlorochromate (156 g, 722 mmol) in methylene chloride (900 mL). The mixture was stirred at room temperature for 1.5 h and then ether (1500 mL) was added. The supernatant was decanted from the resulting black gum, and the insoluble residue was washed thoroughly with methylene chloride (3×250 mL). The combined organic solution were filtered through a pad of florisil to afford a light bright yellow clear solution. Solvents were removed in vacuo and the residue was purified by silica gel chromatography using methylene chloride as eluent to afford the title compound as a yellow solid (71%). 1H-NMR (CDCl3, 300 MHz) δ 8.45 (d, J=1.5 Hz, 1H), 8.28 (dd, J=8.1, 1.5 Hz, 1H), 8.07 (d, J=8.1 Hz, 1H). 13CNMR (CD3OD, 125 MHz) δ 187.7, 139.2, 134.2, 126.2, 125.7.
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71%

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